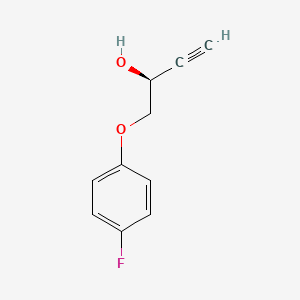
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol
Descripción general
Descripción
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is an organic compound with the molecular formula C10H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol typically involves the reaction of 3-butyn-2-ol with 4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-(4-fluorophenoxy)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyn-2-ol, 4-bromo-1-(4-fluorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-chlorophenoxy)-, (2S)
- 3-Butyn-2-ol, 1-(4-methylphenoxy)-, (2S)
Uniqueness
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its reactivity and interactions. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
(2S)-1-(4-fluorophenoxy)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2/t9-/m0/s1 |
Clave InChI |
PEEXYEFWAGWDHQ-VIFPVBQESA-N |
SMILES isomérico |
C#C[C@@H](COC1=CC=C(C=C1)F)O |
SMILES canónico |
C#CC(COC1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














